2,4,4-Tribromo-3-formylbut-2-enoic acid
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Overview
Description
2,4,4-Tribromo-3-formylbut-2-enoic acid: is a chemical compound with the molecular formula C5H3Br3O3. It is characterized by the presence of three bromine atoms, a formyl group, and a butenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Tribromo-3-formylbut-2-enoic acid typically involves the bromination of 3-formylbut-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Tribromo-3-formylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxybut-2-enoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxybut-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4,4-Tribromo-3-formylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. .
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. .
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and selectivity
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymer additives
Mechanism of Action
The mechanism of action of 2,4,4-Tribromo-3-formylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play a crucial role in its reactivity and binding affinity. The compound may act by:
Inhibiting enzymes: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
Modulating signaling pathways: The presence of bromine atoms may enhance the compound’s ability to interact with signaling proteins, affecting cellular processes
Comparison with Similar Compounds
2,4,4-Trichloro-3-formylbut-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4,4-Trifluoro-3-formylbut-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4,4-Tribromo-3-hydroxybut-2-enoic acid: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: 2,4,4-Tribromo-3-formylbut-2-enoic acid is unique due to the presence of three bromine atoms and a formyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
662723-24-2 |
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Molecular Formula |
C5H3Br3O3 |
Molecular Weight |
350.79 g/mol |
IUPAC Name |
2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11) |
InChI Key |
FQEZPTRTPKZDHX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Origin of Product |
United States |
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